Cyclohexane;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane;titanium is a compound that combines the properties of cyclohexane, a cycloalkane with the molecular formula C₆H₁₂, and titanium, a transition metal known for its strength and resistance to corrosion. Cyclohexane is a colorless, flammable liquid with a distinctive detergent-like odor, and it is primarily used in the industrial production of adipic acid and caprolactam, which are precursors to nylon . Titanium, on the other hand, is widely used in various industries due to its high strength-to-weight ratio and excellent corrosion resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyclohexane;titanium compounds typically involves the reaction of cyclohexane with titanium-based catalysts. One common method is the oxidation of cyclohexane using titanium silicalite (TS-1) as a catalyst. This process involves the selective oxidation of cyclohexanol to cyclohexanone inside the porous system of TS-1 . The reaction conditions often include the use of molecular oxygen or hydrogen peroxide as oxidants, with the reaction being carried out at elevated temperatures and pressures to achieve high conversion rates.
Industrial Production Methods
On an industrial scale, cyclohexane is produced by the hydrogenation of benzene in the presence of a Raney nickel catalyst . The production of titanium-based catalysts, such as TS-1, involves the hydrothermal synthesis of titanium silicalite using tetraethyl orthosilicate (TEOS) and titanium butoxide (TBOT) in the presence of a templating agent like tetrapropylammonium hydroxide (TPAOH) .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane;titanium compounds undergo various types of chemical reactions, including:
Oxidation: The oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA oil) is a key industrial process.
Common Reagents and Conditions
Oxidants: Molecular oxygen (O₂), hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Titanium silicalite (TS-1), Raney nickel
Major Products
Cyclohexanone: Produced from the oxidation of cyclohexanol
Cyclohexanol: Produced from the reduction of cyclohexanone
KA Oil: A mixture of cyclohexanone and cyclohexanol, used as an intermediate in the production of nylon
Scientific Research Applications
Cyclohexane;titanium compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclohexane;titanium compounds involves the activation of molecular oxygen or hydrogen peroxide by the titanium catalyst, leading to the formation of reactive oxygen species (ROS). These ROS then oxidize the cyclohexane to form cyclohexanone and cyclohexanol. The titanium catalyst facilitates the transfer of electrons and protons, enhancing the efficiency and selectivity of the oxidation process .
Comparison with Similar Compounds
Cyclohexane;titanium compounds can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane with no metal component, used primarily as a solvent and in the production of nylon.
Titanium Dioxide (TiO₂): A widely used photocatalyst in the degradation of organic pollutants and the production of hydrogen via water splitting.
The uniqueness of this compound compounds lies in their ability to combine the properties of both cyclohexane and titanium, resulting in enhanced catalytic activity and selectivity in various chemical reactions.
Properties
CAS No. |
52462-43-8 |
---|---|
Molecular Formula |
C12H24Ti |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
cyclohexane;titanium |
InChI |
InChI=1S/2C6H12.Ti/c2*1-2-4-6-5-3-1;/h2*1-6H2; |
InChI Key |
BRMKJGCZCHZRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC1.C1CCCCC1.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.